molecular formula C23H26F3N3O4S B4356103 N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4356103
M. Wt: 497.5 g/mol
InChI Key: RCLBBTOKIOCQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoroethoxy group, and the sulfonamide linkage. Common reagents used in these reactions include dimethylpyrazole, trifluoroethanol, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the sulfonamide group, may play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with pyrazole or trifluoroethoxy groups. Examples include:

  • N-(1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]benzenesulfonamide
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]benzenesulfonamide

Uniqueness

The uniqueness of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the trifluoroethoxy group, for example, can enhance the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O4S/c1-15-6-8-19(10-16(15)2)34(30,31)29(20-13-28(4)27-17(20)3)12-18-7-9-21(22(11-18)32-5)33-14-23(24,25)26/h6-11,13H,12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLBBTOKIOCQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE

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